tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate

Chiral resolution Asymmetric synthesis Enantiomeric purity

tert-Butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate (CAS 2227197-69-3) is a chiral, non-racemic pyrrolidine derivative featuring a 2-oxoimidazolidin-1-yl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen. With a molecular formula of C12H21N3O3 and a molecular weight of 255.31 g/mol, this compound belongs to the class of pyrrolidine carboxylates and is primarily utilized as a synthetic intermediate or building block in medicinal chemistry.

Molecular Formula C12H21N3O3
Molecular Weight 255.31 g/mol
Cat. No. B12944340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate
Molecular FormulaC12H21N3O3
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)N2CCNC2=O
InChIInChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-6-4-9(8-14)15-7-5-13-10(15)16/h9H,4-8H2,1-3H3,(H,13,16)
InChIKeyPOLXPVLCKAQONL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate: A Chiral Pyrrolidine Building Block with 2-Oxoimidazolidine Functionality


tert-Butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate (CAS 2227197-69-3) is a chiral, non-racemic pyrrolidine derivative featuring a 2-oxoimidazolidin-1-yl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen . With a molecular formula of C12H21N3O3 and a molecular weight of 255.31 g/mol, this compound belongs to the class of pyrrolidine carboxylates and is primarily utilized as a synthetic intermediate or building block in medicinal chemistry . The (3S) absolute configuration, confirmed by its SMILES notation CC(C)(C)OC(=O)N1CC[C@@H](C1)N1CCNC1=O, establishes a defined three-dimensional orientation that fundamentally differentiates it from its (3R)-enantiomer (CAS 2018361-91-4) and the racemic mixture (CAS 1345404-25-2) .

Procurement Rationale: Why tert-Butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate Cannot Be Replaced by Its Enantiomer or Racemate


In chiral drug discovery and asymmetric synthesis, stereochemistry is a critical determinant of biological activity, pharmacokinetics, and toxicity. The (3S)-configured compound possesses a specific spatial arrangement at the pyrrolidine 3-position that can yield dramatically different pharmacological outcomes compared to its (3R)-enantiomer (CAS 2018361-91-4) or the racemic mixture (CAS 1345404-25-2) . This phenomenon, well-established in pharmaceutical development, means that substitution without rigorous comparative biological evaluation risks introducing inactive or even toxic species [1]. The presence of the 2-oxoimidazolidin-1-yl moiety further contributes hydrogen-bond donor/acceptor capacity (H_Donors: 1, H_Acceptors: 3) and a topological polar surface area (TPSA) of 61.88 Ų, physicochemical properties that are identical across stereoisomers but whose biological presentation is governed by the chiral center . The following evidence dimensions provide the quantitative basis for selecting the (3S)-enantiomer over its closest available analogs.

Quantitative Differentiation of tert-Butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate Against Closest Comparators


Stereochemical Identity: (3S) Absolute Configuration vs. (3R)-Enantiomer and Racemate

The target compound possesses a defined (3S) absolute configuration at the pyrrolidine 3-position, as confirmed by its SMILES notation CC(C)(C)OC(=O)N1CC[C@@H](C1)N1CCNC1=O, where the '@@' symbol denotes the S configuration . In contrast, the (3R)-enantiomer (CAS 2018361-91-4) bears the opposite configuration (SMILES: CC(C)(C)OC(=O)N1CC[C@H](C1)N1CCNC1=O), while the racemic mixture (CAS 1345404-25-2) lacks stereochemical definition (SMILES: CC(C)(C)OC(=O)N1CCC(C1)N1CCNC1=O) . Both the (3S) and (3R) enantiomers are supplied at 98% purity by the same vendor, enabling direct comparison of enantiomeric integrity .

Chiral resolution Asymmetric synthesis Enantiomeric purity

Physicochemical Property Comparison: TPSA, LogP, and Hydrogen-Bond Donor/Acceptor Profile

The calculated physicochemical properties of the (3S)-enantiomer are as follows: TPSA = 61.88 Ų, LogP = 1.021, H_Acceptors = 3, H_Donors = 1, and Rotatable_Bonds = 1 . These computed values are identical for the (3R)-enantiomer (CAS 2018361-91-4) and the racemic mixture (CAS 1345404-25-2) because they depend solely on the two-dimensional molecular connectivity, not on stereochemistry .

Drug-likeness Permeability Solubility prediction

Class-Level Implication: Pyrrolidine-Imidazolidine Scaffolds as DNA Polymerase Theta (Polθ) Inhibitor Cores

A 2024 WIPO patent application (WO/2024/076964) from Jefferson University discloses pyrrolidine and imidazolidine derivatives as DNA polymerase theta (Polθ) inhibitors for cancer treatment [1]. While the patent claims a broad generic formula encompassing structures with substituted pyrrolidine and imidazolidine rings, it does not list the (3S)-enantiomer or any of its direct analogs with explicit IC50 values. Separately, a 1-(arylacetyl)-2-phenyl-pyrrolidine derivative (VS-13) was identified as a Polθ-pol inhibitor hit with an IC50 of 1.47 μM [2]. The target compound's 2-oxoimidazolidin-1-yl substituent at the pyrrolidine 3-position positions it within this pharmacophore space, but no direct activity data exist for this specific compound.

DNA polymerase theta Synthetic lethality Cancer therapeutics

Documentation Package for Quality Assurance: MSDS, NMR, HPLC, LC-MS Availability

The target compound is supplied with a comprehensive analytical documentation package including MSDS, NMR, HPLC, and LC-MS data from Synblock (Catalog # SB73908, NLT 98% purity) . The (3S)-enantiomer, (3R)-enantiomer, and racemate are all offered at 98% purity by Leyan with identical documentation standards .

Analytical characterization Quality control Procurement documentation

Recommended Application Scenarios for tert-Butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate Based on Evidence Profile


Chiral SAR Exploration of Polθ Inhibitor Candidates

Based on the class-level evidence linking pyrrolidine-imidazolidine scaffolds to DNA polymerase theta inhibition (WO/2024/076964), the (3S)-enantiomer is suitable as a single-enantiomer building block for synthesizing and evaluating Polθ inhibitor candidates in medicinal chemistry programs . The defined (3S) stereochemistry allows researchers to establish stereo-specific structure-activity relationships (SAR) by comparing the biological activity of derivatives prepared from this enantiomer versus the (3R)-enantiomer (CAS 2018361-91-4) or the racemate (CAS 1345404-25-2) .

Asymmetric Synthesis of 2-Oxoimidazolidine-Containing Bioactive Molecules

The compound serves as a chiral precursor for the synthesis of more complex molecules requiring a defined (3S)-pyrrolidine configuration with a 2-oxoimidazolidin-1-yl substituent. The Boc protecting group enables orthogonal deprotection under acidic conditions, facilitating further functionalization of the pyrrolidine nitrogen. The 98% purity specification, supported by NMR, HPLC, and LC-MS documentation from Synblock, provides adequate quality for multi-step synthetic sequences .

Enantiopure Reference Standard for Chiral HPLC Method Development

Given that the (3S)-enantiomer, (3R)-enantiomer (CAS 2018361-91-4), and racemic mixture (CAS 1345404-25-2) are all commercially available at 98% purity from Leyan, the (3S)-enantiomer can be used as a reference standard for developing chiral HPLC methods to separate and quantify enantiomeric purity in synthetic batches . The established CAS numbers (2227197-69-3 for S; 2018361-91-4 for R; 1345404-25-2 for racemate) facilitate unambiguous ordering and regulatory documentation .

Fragment-Based Drug Discovery (FBDD) Library Component

With a molecular weight of 255.31 g/mol, a LogP of 1.021, and a TPSA of 61.88 Ų, this compound falls within favorable fragment-like physicochemical space and contains both hydrogen-bond donor (1) and acceptor (3) functionality . These properties make it suitable for inclusion in fragment libraries targeting proteins with complementary hydrogen-bonding patterns. The 2-oxoimidazolidin-1-yl moiety can engage in specific polar interactions with protein targets.

Quote Request

Request a Quote for tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.